2-(5-Methylbenzotriazol-1-yl)acetic acid
Overview
Description
2-(5-Methylbenzotriazol-1-yl)acetic acid is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position. Benzotriazole derivatives are widely recognized for their stability and reactivity, making them valuable in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylbenzotriazol-1-yl)acetic acid typically involves the reaction of 5-methylbenzotriazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylbenzotriazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Methylbenzotriazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Methylbenzotriazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form stable coordination complexes with metal ions, which can inhibit corrosion processes. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its corrosion-inhibiting properties.
Tolyltriazole: A derivative with a tolyl group, used in similar applications as benzotriazole.
1H-Benzotriazole: Another derivative with different substitution patterns, offering unique reactivity and applications
Uniqueness
2-(5-Methylbenzotriazol-1-yl)acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-methylbenzotriazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-3-8-7(4-6)10-11-12(8)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVWYPMQIMOSHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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